molecular formula C8H10F3N3O B13204339 3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B13204339
M. Wt: 221.18 g/mol
InChI Key: WPZLYGHBXCKPEE-UHFFFAOYSA-N
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Description

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole (CAS 1342629-58-6) is a high-value chemical scaffold designed for advanced drug discovery research. This compound features a 1,2,4-oxadiazole ring, a bioisostere known for its enhanced metabolic stability and its ability to mimic ester and amide functional groups, making it a crucial building block in medicinal chemistry for improving the pharmacokinetic properties of lead molecules . The integration of a pyrrolidine ring with a trifluoromethyl group further augments its potential by contributing to molecular rigidity and influencing lipophilicity and membrane permeability, key factors in optimizing drug-receptor interactions. The 1,2,4-oxadiazole heterocycle is present in several commercially available drugs and exhibits a wide spectrum of biological activities, including potential as an anticancer, antiviral, and antibacterial agent, as well as activity on the central nervous system . Its versatility is highlighted by its occurrence in natural products and its application in developing treatments for various diseases . Furthermore, derivatives containing the trifluoromethyl-oxadiazole structure have been investigated for their use in the treatment of disease, as evidenced by patent literature . This product is offered with a purity of 95% and is available for immediate shipment from global stock. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H10F3N3O

Molecular Weight

221.18 g/mol

IUPAC Name

3-methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C8H10F3N3O/c1-5-13-6(15-14-5)7(8(9,10)11)2-3-12-4-7/h12H,2-4H2,1H3

InChI Key

WPZLYGHBXCKPEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2(CCNC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.

    Construction of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to achieve high purity and yield in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the trifluoromethyl and oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a chemical compound featuring a trifluoromethyl group attached to a pyrrolidine ring and is part of the oxadiazole class, which is composed of five-membered heterocyclic compounds with two nitrogen atoms and three carbon atoms. The presence of the trifluoromethyl group can influence its chemical reactivity by enhancing electrophilic properties, potentially leading to nucleophilic substitution reactions and various coupling reactions in synthetic organic chemistry.

Medicinal Chemistry

This compound hydrochloride has potential applications in medicinal chemistry, particularly in drug development for metabolic disorders or neurodegenerative diseases. Its structural features may allow advantageous interactions with biological targets, making it a candidate for pharmacological studies and an intermediate in synthesizing other bioactive compounds.

Solubility Enhancement

Mefenamic acid derivatives, when synthesized into ionic liquid compounds, greatly increase solubility in water compared to pure mefenamic acid or complexes with 2-hydroxypropyl-β-cyclodextrin . Transforming drugs into ionic liquids can improve their hydrophobicity, hydrophilicity, and skin permeability . For instance, transforming the poorly water-soluble drug etodolac into an ionic liquid improved its skin permeation .

Use as an Intermediate

The compound may serve as an intermediate in the synthesis of other biologically active compounds.

Data Table

Compound NameStructureUnique Features
3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazoleC7H12N4OLacks trifluoromethyl group
3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazoleC7H11N3ODifferent substitution on pyrrolidine
5-(Trifluoromethyl)-1,2,4-oxadiazoleC4F3N2OSimple oxadiazole without pyrrolidine

These compounds highlight the unique presence of the trifluoromethyl group in this compound hydrochloride, which may significantly influence its chemical properties and biological activities compared to its analogs.

Molecular Weight

The molecular weight of this compound is 221.18 g/mol . The molecular weight of this compound hydrochloride is 257.64 g/mol.

Molecular Formula

The molecular formula of this compound is C8H10F3N3O . The molecular formula of this compound hydrochloride is C8H11ClF3N3O.

Synonyms

Synonyms include:

  • This compound
  • 3-Methyl-5-(3-(trifluoromethyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Mechanism of Action

The mechanism of action of 3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Oxadiazole Core

Compound 3z : (S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole
  • Key Differences :
    • Substituents : A piperidine ring replaces the pyrrolidine group, and a 3-(trifluoromethyl)phenyl group is present at position 3.
    • Synthesis : Synthesized via iridium-catalyzed amination (97% enantiomeric excess, 99% yield) .
    • Applications : The phenyl group may enhance π-π stacking interactions in receptor binding, while the piperidine ring offers greater flexibility compared to pyrrolidine.
Borane Complexes (57–60) : 5-(Quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles
  • Key Differences :
    • Substituents : Quinuclidine-methyl groups and variable aryl substituents (e.g., 3-CF₃-phenyl, 3-methoxyphenyl).
    • Synthesis : Yields range from 31% to 90%, influenced by base (NaH vs. Cs₂CO₃) and substituent electronic effects .
    • Applications : Borane complexation improves stability for α7 nicotinic acetylcholine receptor studies.
Pleconaril (WIN 63843) : 3-[3,5-Dimethyl-4-(3-(3-methyl-1,2-oxazol-5-yl)propoxy)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole
  • Key Differences :
    • Substituents : A bulky dimethyl-oxazolylpropoxy group replaces the pyrrolidine moiety.
    • Applications : Broad-spectrum antiviral activity against enteroviruses, highlighting the role of trifluoromethyl groups in bioactivity .

Structural Modifications in Energetic Materials

NTOF : 3-((5-Nitro-2H-tetrazol-2-yl)methyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
  • Key Differences :
    • Substituents : A nitro-tetrazole methylene bridge replaces the pyrrolidine group.
    • Applications : Designed as a melt-cast explosive; the trifluoromethyl group reduces sensitivity to detonation while maintaining energy density .

Salt Forms and Physicochemical Properties

3-Methyl-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole Hydrochloride (CAS 1121057-52-0)
  • Key Differences :
    • Salt Form : Hydrochloride salt improves aqueous solubility (Molecular Weight: 189.64 g/mol) .
    • Applications : Versatile scaffold for CNS-targeting drug discovery.
3-Phenyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole Hydrochloride (CAS 2060040-00-6)
  • Key Differences :
    • Substituents : Phenyl group at position 3 increases aromatic interactions.
    • Properties : Molecular weight 319.71 g/mol; higher lipophilicity compared to methyl-substituted analogs .
3-Methyl-5-(trichloromethyl)-1,2,4-oxadiazole
  • Key Differences :
    • Substituents : Trichloromethyl group undergoes dehalogenation (67–91% yield) to form dichloromethyl derivatives, unlike the stable trifluoromethyl group .
    • Applications : Intermediate for hypodiphosphoric acid synthesis.
3-Chloromethyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS 175205-63-7)
  • Key Differences :
    • Substituents : Chloromethyl group at position 3 allows further functionalization.
    • Synthesis : Priced at $5.50/kg (98% purity), highlighting cost-effective scalability .

Biological Activity

3-Methyl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity based on various research findings and case studies.

The molecular formula of this compound is C8H10F3N3OC_8H_{10}F_3N_3O with a molecular weight of approximately 223.18 g/mol. The compound features a pyrrolidine ring substituted with trifluoromethyl and an oxadiazole moiety, which is crucial for its biological properties.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. Specific studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound was evaluated against a panel of cancer cell lines including HeLa (cervical cancer), CaCo-2 (colon adenocarcinoma), and others. It exhibited IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)
HeLa12.5
CaCo-215.0
MDA-MB-468 (breast)10.0

These values suggest that the compound may serve as a promising lead in anticancer drug development.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes : It has been shown to inhibit various enzymes involved in cancer progression, including:
    • Histone Deacetylases (HDAC)
    • Protein-Tyrosine Phosphatase (PTP1B)
  • Induction of Apoptosis : The compound induces apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Antimicrobial Activity

In addition to its anticancer properties, this oxadiazole derivative has demonstrated antimicrobial activities against several pathogenic bacteria and fungi. Studies have reported:

  • Antibacterial Activity : Effective against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its efficacy in vivo.
  • Combination Therapy : When used in conjunction with existing chemotherapeutics, the compound enhanced the overall efficacy of treatment regimens for various cancers.

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